molecular formula C13H15NO3 B8313747 [3-(4-Cyano-butoxy)-phenyl]-acetic acid

[3-(4-Cyano-butoxy)-phenyl]-acetic acid

Cat. No.: B8313747
M. Wt: 233.26 g/mol
InChI Key: PGLQZMUCSCVQGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(4-Cyano-butoxy)-phenyl]-acetic acid is a synthetic phenylacetic acid derivative featuring a cyano-substituted butoxy side chain at the para position of the phenyl ring. Such structural attributes make it relevant in pharmaceutical and agrochemical research, particularly in designing bioactive molecules with tailored physicochemical properties.

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

2-[3-(4-cyanobutoxy)phenyl]acetic acid

InChI

InChI=1S/C13H15NO3/c14-7-2-1-3-8-17-12-6-4-5-11(9-12)10-13(15)16/h4-6,9H,1-3,8,10H2,(H,15,16)

InChI Key

PGLQZMUCSCVQGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCCCC#N)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Phenylacetic Acid (PAA)

  • Structure : Simplest phenylacetic acid derivative without side-chain modifications.
  • Functionality : Naturally occurring auxin used in plant tissue culture to promote shoot induction, elongation, and rooting .
  • PAA (0.6 mg dm⁻³) + GA₃ (0.2 mg dm⁻³) enhanced shoot elongation by 84% compared to IBA + GA₃ (67%) . Rooting efficiency in chickpea was highest with 0.5 mg dm⁻³ PAA, yielding normal, elongated roots .
  • Advantages Over Target Compound : Proven efficacy in plant regeneration; lower cost compared to synthetic derivatives .

4-Butoxybenzeneacetic Acid

  • Structure: Contains a butoxy group at the para position of the phenyl ring, lacking the cyano substitution.
  • Functionality : Used as a reference standard or intermediate in organic synthesis.

2-(3'-Cyano-[1,1'-biphenyl]-4-yl)acetic Acid

  • Structure: Biphenyl core with a cyano group at the meta position and acetic acid at the para position.
  • Functionality : Laboratory chemical with hazards including acute oral toxicity (Category 4) and skin irritation (Category 2) .
  • Safety concerns limit its use in biological systems .

[3-(3-Fluoro-4-methylphenyl)phenyl]acetic Acid

  • Structure : Fluorine and methyl substitutions on the phenyl ring.
  • Functionality: No specific applications cited in the evidence, but fluorine’s electron-withdrawing effects may enhance metabolic stability .
  • Key Differences: Fluorine substitution vs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.